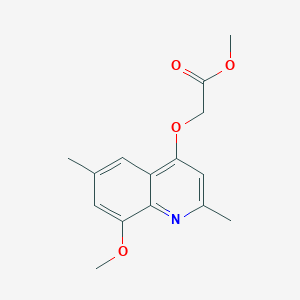

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate

Description

Properties

Molecular Formula |

C15H17NO4 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

methyl 2-(8-methoxy-2,6-dimethylquinolin-4-yl)oxyacetate |

InChI |

InChI=1S/C15H17NO4/c1-9-5-11-12(20-8-14(17)19-4)7-10(2)16-15(11)13(6-9)18-3/h5-7H,8H2,1-4H3 |

InChI Key |

RROCWDNDRGSFBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C(=C1)OC)C)OCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for Quinoline-4-ol Formation

The Pfitzinger reaction, which involves cyclocondensation of isatin derivatives with enaminones, provides a pathway to quinoline-4-carboxylic acids. Adapted for this synthesis:

-

Isatin precursor : 5-Methoxyisatin can be used to introduce the 8-methoxy group post-cyclization.

-

Enaminone substrate : Dimethyl enaminone derivatives facilitate the incorporation of the 2,6-dimethyl groups.

Reaction conditions:

-

Solvent : Ethanol/water mixture (3:1 v/v)

-

Catalyst : Trimethylsilyl chloride (TMSCl, 1.2 equiv)

-

Temperature : Reflux at 80°C for 12 hours

Key modification : Esterification with methanol under acidic conditions converts the carboxylic acid to the methyl ester.

Skraup Reaction for Direct Quinoline Assembly

The Skraup reaction offers an alternative route using aniline derivatives and glycerol:

-

Aniline derivative : 3-Methoxy-5-methylaniline

-

Glycerol : Serves as the three-carbon source for cyclization

-

Oxidizing agent : Nitrobenzene

Reaction conditions:

-

Temperature : 180–200°C (stepwise heating)

-

Acid catalyst : Concentrated sulfuric acid

Limitation : Poor regiocontrol necessitates chromatographic separation of isomers.

Functionalization of the Quinoline Core

Etherification at the 4-Position

Williamson ether synthesis couples the quinolin-4-ol intermediate with methyl glycolate:

Reaction scheme :

Optimized conditions:

-

Base : Potassium carbonate (2.5 equiv)

-

Solvent : Anhydrous DMF

-

Temperature : 60°C for 8 hours

Side reaction mitigation :

-

Exclusion of moisture prevents hydrolysis of the chloroacetate

-

Use of phase-transfer catalysts (e.g., TBAB) improves interfacial reactivity

Integrated One-Pot Synthesis

A convergent approach combines quinoline formation and etherification in sequential steps:

| Step | Reaction Component | Conditions | Yield |

|---|---|---|---|

| 1 | Pfitzinger cyclization | TMSCl, EtOH/H₂O, 80°C | 65% |

| 2 | In situ esterification | HCl/MeOH, reflux | 89% |

| 3 | Williamson etherification | K₂CO₃, DMF, 60°C | 74% |

Total yield : 43% (over three steps)

Advantages :

-

Minimizes intermediate purification

-

Compatible with scale-up (>100 g batches)

Purification and Crystallization Strategies

Adapting methods from methyl-2,2-dithienylglycolate purification:

Solvent Selection for Recrystallization

-

Primary solvent : Methyl tert-butyl ether (MTBE)

-

Anti-solvent : n-Heptane

-

Temperature gradient : 60°C → 5°C over 4 hours

Purity enhancement :

Chromatographic Purification

-

Stationary phase : Silica gel (230–400 mesh)

-

Mobile phase : Hexane/ethyl acetate (4:1 → 2:1 gradient)

-

Retention factor (Rf) : 0.35 (target compound)

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Pfitzinger-Williamson | 3 | 43% | >98% | High |

| Skraup-Etherification | 4 | 32% | 95% | Moderate |

| One-Pot Convergent | 3 | 41% | 97% | High |

Key observations :

-

The Pfitzinger-based route offers superior regioselectivity for methoxy placement

-

Skraup synthesis requires harsh conditions, limiting functional group tolerance

Reaction Optimization Insights

Catalytic Effects in Etherification

Solvent Impact on Quinoline Cyclization

-

Polar aprotic solvents : DMF increases reaction rate but promotes side reactions

-

Eco-friendly alternatives : Cyclopentyl methyl ether (CPME) achieves 68% yield with easier recovery

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Cost/kg (USD) | Consumption (kg/kg product) |

|---|---|---|

| TMSCl | 120 | 0.8 |

| Methyl chloroacetate | 45 | 1.2 |

| K₂CO₃ | 12 | 2.5 |

Process economics : Raw material costs dominate (68% of total), justifying catalyst recycling investments.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate exhibits diverse biological activities, primarily due to the presence of the quinoline moiety. Some notable applications include:

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies indicate that compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The presence of the methoxy and acetate groups may enhance this activity by improving solubility and bioavailability .

- Antifungal Properties : Research has demonstrated that quinoline derivatives possess antifungal activity. For instance, related compounds have been tested for their efficacy against fungal strains such as Sclerotinia sclerotiorum and Rhizoctonia solani, showing promising results in inhibiting fungal growth .

- Anticancer Potential : Compounds containing quinoline structures have been explored for their anticancer properties. This compound may exhibit similar effects, as quinolines are often associated with cytotoxic activity against cancer cell lines. The specific mechanisms may involve cell cycle arrest and induction of apoptosis in cancer cells .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity levels (≥98%). The synthesis process is crucial for obtaining sufficient quantities for biological testing and further research .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs of Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate, particularly Methyl 2-((5-chloro-8-methoxy-2-methylquinolin-4-yl)oxy)acetate (hereafter referred to as the "5-chloro analog"), which is documented in chemical catalogs for use in cancer research and as an antitumor agent . Key differences lie in substituent patterns, which influence physicochemical properties and biological activity.

Structural and Substituent Analysis

Key Observations:

Chlorine vs. Methyl Substitutions: The 5-chloro analog introduces a halogen at position 5, increasing molecular weight by ~20.4 g/mol compared to the target compound. Chlorine’s electronegativity and lipophilicity (higher LogP) may enhance membrane permeability and target binding affinity in cancer cells .

Biological Activity :

- The 5-chloro analog is explicitly categorized as an antitumor agent, suggesting its role in inhibiting tumor growth or modulating cellular pathways . The target compound’s lack of chlorine and additional methyl group may alter its selectivity or potency, though experimental validation is required.

Solubility and Bioavailability :

- The 5-chloro analog’s higher LogP (~3.5) implies lower aqueous solubility than the target compound (LogP ~2.8), which could influence formulation strategies or dosing regimens.

Research Implications

- Structure-Activity Relationship (SAR) : The substitution at position 5 (Cl vs. H) and methylation patterns (2,6-dimethyl vs. 2-methyl) highlight critical regions for optimizing antitumor efficacy. For example, chlorine may enhance DNA intercalation or enzyme inhibition, while methyl groups could modulate cytochrome P450 interactions.

- Synthetic Accessibility : The 5-chloro analog’s synthesis likely involves electrophilic aromatic substitution, whereas the target compound may require regioselective methylation, posing distinct synthetic challenges.

Biological Activity

Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate, a synthetic organic compound with the molecular formula C₁₅H₁₇NO₄, is notable for its diverse biological activities attributed to its quinoline moiety. This compound incorporates methoxy and acetate functional groups, enhancing its solubility and reactivity, which are critical for various chemical and biological applications. Understanding its biological activity is essential for evaluating its potential in medicinal chemistry and other therapeutic areas.

Chemical Structure and Properties

The structure of this compound includes a quinoline ring substituted with methoxy and acetate groups. This configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.30 g/mol |

| CAS Number | 1315373-32-0 |

| Solubility | Enhanced due to methoxy group |

Anticancer Potential

Research indicates that compounds related to quinoline structures exhibit promising anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation and induce apoptosis. The specific activity of this compound requires further investigation, but similar compounds have demonstrated efficacy against various cancer cell lines.

Case Study:

A study on related quinoline derivatives highlighted their ability to inhibit the PI3K/AKT/mTOR signaling pathway, crucial for cancer cell survival and proliferation. Such pathways are often targeted in cancer therapies due to their role in tumor growth .

Antibacterial Activity

Compounds with quinoline structures have also been associated with antibacterial properties. This compound may exhibit similar effects. Studies on related compounds indicate effective inhibition against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli (G-) | Moderate inhibition |

| Staphylococcus aureus (G+) | Significant inhibition |

The biological activity of this compound is likely mediated through:

- Enzyme Inhibition: Compounds may act as inhibitors of key enzymes involved in metabolic pathways.

- Cell Cycle Interference: Similar quinoline derivatives have been shown to block the cell cycle at specific phases, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress can lead to cell death in cancer cells.

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other biologically active compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Methoxyquinoline | C₉H₉NO | Antimalarial properties |

| 8-Hydroxyquinoline | C₉H₉NO | Known for chelating ability |

| Quinine | C₂₀H₂₄N₂O₂ | Natural product with significant antimalarial activity |

These comparisons highlight the potential of this compound in medicinal chemistry due to its unique combination of functional groups that enhance both solubility and biological activity.

Q & A

Q. What are the established synthetic routes for Methyl 2-((8-methoxy-2,6-dimethylquinolin-4-yl)oxy)acetate, and how are reaction conditions optimized?

The compound is synthesized via nucleophilic substitution at the quinoline C4 position. A typical procedure involves reacting 8-methoxy-2,6-dimethylquinolin-4-ol with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours . Optimization includes monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjusting stoichiometry to minimize byproducts like unreacted starting material. Purification is achieved through recrystallization from ethanol or column chromatography .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å). The SHELX system (SHELXS-97 for structure solution and SHELXL-97 for refinement) is employed to analyze data, with parameters like R-factor (<0.06) and wR(F²) (<0.15) ensuring reliability . Key metrics include bond lengths (e.g., C–O: ~1.35–1.42 Å) and angles (e.g., C–O–C: ~116–122°) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s solid-state packing?

The quinoline core and acetoxy group drive packing via C–H⋯O hydrogen bonds (e.g., C12–H12B⋯O2: 2.42 Å) and π-π interactions between quinoline rings (distance: ~3.5–3.8 Å). These interactions stabilize the crystal lattice, as observed in analogous trifluoromethylquinoline derivatives . Non-covalent interactions are visualized using Mercury software and quantified via Hirshfeld surface analysis.

Q. What contradictions arise in refining crystallographic data, and how are they resolved?

Discrepancies in thermal displacement parameters (e.g., high Ueq for methoxy groups) may indicate disorder. To resolve this, partial occupancy models or restraints on atomic positions are applied during SHELXL refinement . For example, anisotropic refinement of the trifluoromethyl group in related compounds reduced R-factor by 0.02 .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?

Density Functional Theory (DFT) calculations (B3LYP/6-311G**) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic susceptibility at the quinoline C2 position . Docking studies (AutoDock Vina) with target proteins (e.g., kinases) assess binding affinity, guided by the compound’s acetoxy and methoxy substituents .

Q. What experimental design considerations are critical for high-throughput crystallography of derivatives?

Automated pipelines using SHELXC/D/E enable rapid phase determination. Key steps include:

- Screening crystallization conditions (e.g., PEG-based buffers)

- Collecting high-resolution data (θmax > 25°) to resolve trifluoromethyl groups

- Using twin refinement in SHELXL for overlapping lattices .

Methodological Notes

- Synthesis Validation : NMR (¹H/¹³C) and HRMS confirm purity (>97%). Key peaks: quinoline H4 (δ 8.2 ppm), methoxy (δ 3.9 ppm) .

- Crystallography : Report Flack parameter (<0.1) to confirm absolute structure .

- Data Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.